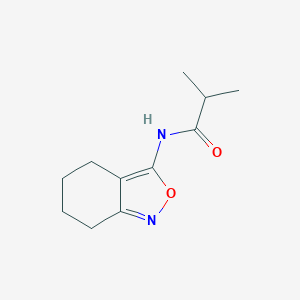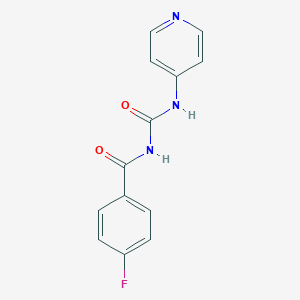![molecular formula C15H19NO4 B256139 2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid](/img/structure/B256139.png)
2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid, also known as azepanone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid is not fully understood. However, it is believed to act as a GABA-A receptor modulator, which may contribute to its anticonvulsant and anxiolytic effects. It has also been shown to inhibit acetylcholinesterase, which may be responsible for its potential therapeutic effects in Alzheimer's disease.
Biochemical and Physiological Effects
Azepanone has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has inhibitory effects. This may contribute to its anticonvulsant and anxiolytic effects. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid in lab experiments is its potential therapeutic applications. It has been shown to exhibit a range of effects, including anticonvulsant, anxiolytic, and antidepressant effects, which makes it a versatile compound for studying various neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
For research include investigating its potential therapeutic applications in neurological disorders, studying its mechanism of action, and determining its pharmacokinetics and pharmacodynamics.
Synthesis Methods
Azepanone can be synthesized through a reaction between 2-chloro-2-oxoethyl benzoate and 1-azepanamine. The reaction takes place in the presence of a base and a solvent, such as tetrahydrofuran or dimethylformamide. The resulting product is a white crystalline solid with a melting point of 128-130°C.
Scientific Research Applications
Azepanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, it has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
Product Name |
2-[2-(1-Azepanyl)-2-oxoethoxy]benzoic acid |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethoxy]benzoic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(16-9-5-1-2-6-10-16)11-20-13-8-4-3-7-12(13)15(18)19/h3-4,7-8H,1-2,5-6,9-11H2,(H,18,19) |
InChI Key |
OZNBVIPIUUOELL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2C(=O)O |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B256057.png)

![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)
![Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256064.png)

![1-[3-Ethoxy-4-(isopentyloxy)phenyl]-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B256067.png)
![1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea](/img/structure/B256069.png)


![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(2-methoxyphenyl)methanone](/img/structure/B256077.png)
![5-(5-Bromo-2-furoyl)-9-ethyl-1-oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B256078.png)
![4-(3-Chloro-4-methoxybenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B256079.png)
![(8-Ethyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)(3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B256082.png)